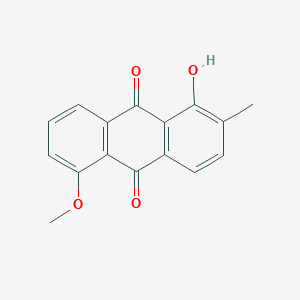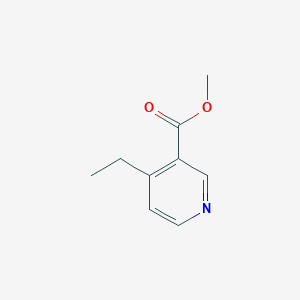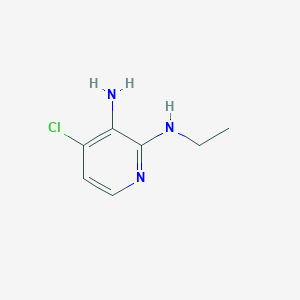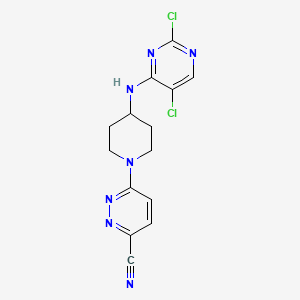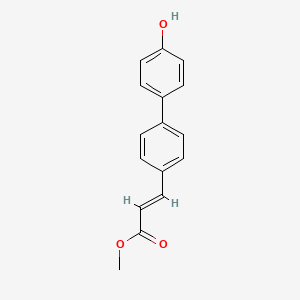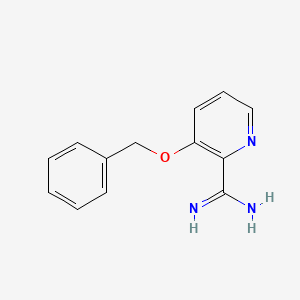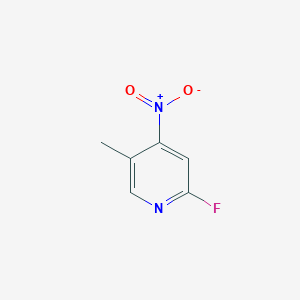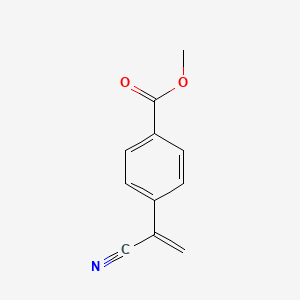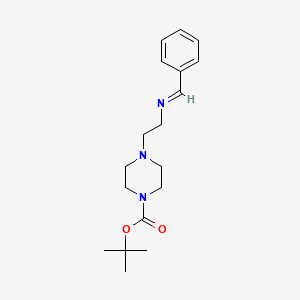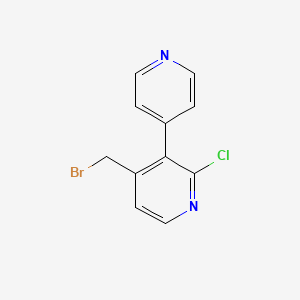
4-(Bromomethyl)-2-chloro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.
Oxidation: Products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the dechlorinated bipyridine.
科学的研究の応用
4-(Bromomethyl)-2-chloro-3,4’-bipyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential anti-cancer and anti-viral agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding studies.
作用機序
The mechanism of action of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of antihypertensive agents and photosensitizers.
3,4-Bis(bromomethyl)furazan: Utilized in the synthesis of biologically active substances and energetic compounds.
Uniqueness
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. The presence of both bromomethyl and chloro substituents allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Conclusion
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a valuable compound in organic chemistry with a wide range of applications. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules in medicinal chemistry, materials science, and chemical biology.
特性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC名 |
4-(bromomethyl)-2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-7-9-3-6-15-11(13)10(9)8-1-4-14-5-2-8/h1-6H,7H2 |
InChIキー |
HLUQDJOJHSQXTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=CN=C2Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




